2-Pyridin-4-yl-3,1-benzoxazin-4-one

Description

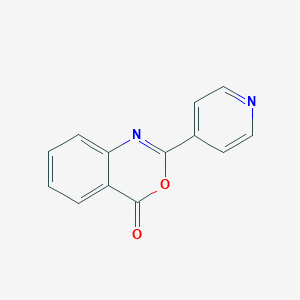

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCWAWOPGTMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Pyridin 4 Yl 3,1 Benzoxazin 4 One

Established Synthetic Pathways for Benzoxazinone (B8607429) Core Structures

The 4H-3,1-benzoxazin-4-one core is a privileged structure in medicinal and materials chemistry. researchgate.net Historically, the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones was first accomplished by treating anthranilic acids with aroyl chlorides in the presence of excess pyridine (B92270). mdpi.com Over the years, numerous methods have been developed for the synthesis of the benzoxazinone ring system.

A prevalent method involves the cyclodehydration of N-acylanthranilic acids. researchgate.net This is often achieved by reacting anthranilic acid with an appropriate acyl chloride, such as benzoyl chloride, in a solvent like pyridine. rsc.orguomosul.edu.iq The resulting N-benzoylanthranilic acid can then be cyclized using a dehydrating agent like acetic anhydride (B1165640). uomosul.edu.iqbohrium.com Other cyclizing agents that have been employed include thionyl chloride, phosphorus oxychloride, and cyanuric chloride. researchgate.net

Another common strategy starts with the reaction of anthranilic acids with ortho esters. This can be performed under thermal or microwave-assisted conditions. mdpi.com Additionally, transition-metal-catalyzed approaches, such as palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides, have been explored for the synthesis of benzoxazinones under mild conditions. researchgate.net

Specific Synthetic Routes for 2-Pyridin-4-yl-3,1-benzoxazin-4-one Elucidation

The synthesis of the title compound, this compound, follows the general principles of benzoxazinone synthesis but with specific precursors to introduce the pyridin-4-yl group at the 2-position.

Precursor Selection and Chemical Transformations for Ring Formation

The primary precursors for the synthesis of this compound are anthranilic acid and a derivative of isonicotinic acid (pyridine-4-carboxylic acid). A common approach involves the reaction of anthranilic acid with isonicotinoyl chloride. researchgate.net This reaction forms the intermediate N-(isonicotinoyl)anthranilic acid. Subsequent cyclization of this intermediate, typically through the use of a dehydrating agent like acetic anhydride, yields the desired this compound. uomosul.edu.iqresearchgate.net

Alternative precursors can also be employed. For instance, reacting anthranilic acid with nicotinic acid derivatives in the presence of phosphorus oxychloride has been reported to produce pyridyl-substituted benzoxazinones. uomosul.edu.iq Another strategy involves the use of cyanuric chloride as a cyclizing agent in a one-pot synthesis from anthranilic acid and the appropriate pyridine derivative. researchgate.netmdpi.com

Optimized Reaction Conditions and Catalytic Approaches

Optimization of reaction conditions is crucial for achieving high yields and purity of this compound. The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.

For the acylation of anthranilic acid with isonicotinoyl chloride, pyridine is often used as both a solvent and an acid scavenger. rsc.orguomosul.edu.iq The subsequent cyclization with acetic anhydride is typically carried out under reflux conditions. bohrium.comresearchgate.net

Catalytic approaches offer milder reaction conditions and improved efficiency. For example, a palladium-catalyzed carbonylative cyclization of a halogenated pyridine derivative with anthranilic acid could provide a direct route to the target molecule. researchgate.net Similarly, the use of cyanuric chloride in combination with a base like triethylamine (B128534) in a solvent such as chloroform (B151607) can facilitate the cyclization under mild conditions. mdpi.com

A one-pot synthesis using cyanuric chloride and dimethylformamide (DMF) as a cyclizing agent has been reported for 2-substituted 4H-3,1-benzoxazin-4-ones, which could be adapted for the synthesis of the title compound. researchgate.net This method proceeds at room temperature and generally gives high yields. researchgate.net

Table 1: Comparison of Synthetic Conditions for Benzoxazinone Formation

| Method | Reagents | Conditions | Advantages |

| Acylation/Cyclization | Anthranilic acid, Isonicotinoyl chloride, Acetic anhydride | Reflux | Well-established, readily available reagents uomosul.edu.iqresearchgate.net |

| Cyanuric Chloride | Anthranilic acid, Isonicotinic acid, Cyanuric chloride, Triethylamine | Room Temperature | Mild conditions, high yields researchgate.netmdpi.com |

| Palladium Catalysis | Anthranilic acid, Halogenated pyridine, CO source, Pd catalyst | Mild conditions | High efficiency, atom economy researchgate.net |

Mechanistic Aspects of the Cyclization Process

The cyclization of the N-acylanthranilic acid intermediate is a key step in the formation of the benzoxazinone ring. When using a dehydrating agent like acetic anhydride, the mechanism is believed to involve the formation of a mixed anhydride between the carboxylic acid of the N-acylanthranilic acid and acetic anhydride. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, leading to the closure of the oxazinone ring and elimination of an acetic acid molecule. uomosul.edu.iq

In the case of using cyanuric chloride as a cyclizing agent, the reaction is thought to proceed through the formation of an active ester intermediate. The cyanuric chloride activates the carboxylic acid group of the N-acylanthranilic acid, making it susceptible to intramolecular cyclization by the amide oxygen. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Research Yields

The efficiency and yield of the synthesis of this compound can vary significantly depending on the chosen synthetic route.

The traditional two-step method involving acylation followed by cyclization with acetic anhydride is a reliable method, but the yields can sometimes be moderate. researchgate.net One-pot syntheses, such as those employing cyanuric chloride, often offer higher yields and simpler work-up procedures. researchgate.netresearchgate.net For instance, the use of cyanuric chloride/DMF has been reported to produce 2-substituted benzoxazinones in high yields. researchgate.net

Catalytic methods, while potentially more efficient and environmentally friendly, may require more specialized reagents and optimization. However, reports on palladium-catalyzed syntheses of related benzoxazinones show promising results with good to excellent yields. researchgate.net

Table 2: Reported Yields for the Synthesis of 2-Substituted-3,1-benzoxazin-4-ones

| Synthetic Method | Key Reagents | Reported Yield | Reference |

| Acylation and Cyclization | 5-Chloroanthranilic acid, Isonicotinyl chloride, Acetic anhydride | Not specified | researchgate.net |

| Cyanuric Chloride/DMF | Anthranilic acid derivatives, Carboxylic acids | High yields | researchgate.net |

| Palladium-catalyzed Carbonylative Cyclization | Anthranilic acid, Aryl bromide | Good to excellent | researchgate.net |

Advanced Synthetic Techniques and Emerging Methodologies for this compound Production

Research into the synthesis of benzoxazinones is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com The application of microwave irradiation to the reaction of anthranilic acids with ortho esters has been shown to be effective. mdpi.com This technique could potentially be applied to the synthesis of this compound to reduce reaction times and improve efficiency.

Flow chemistry is another advanced technique that offers precise control over reaction parameters, leading to improved safety, scalability, and product quality. The synthesis of benzoxazinone derivatives could be adapted to a continuous flow process, allowing for more efficient and automated production.

Furthermore, the development of novel catalytic systems remains an active area of research. This includes the use of more sustainable and earth-abundant metal catalysts, as well as organocatalysts, to promote the cyclization reaction under even milder conditions. researchgate.net The exploration of biocatalytic methods, using enzymes to catalyze key steps in the synthesis, also represents a promising future direction for the environmentally friendly production of this compound and its derivatives. nih.gov

Reactivity Profiles and Mechanistic Chemical Investigations of 2 Pyridin 4 Yl 3,1 Benzoxazin 4 One

Electrophilic and Nucleophilic Reactivity Sites within the Benzoxazinone (B8607429) Moiety

The 3,1-benzoxazin-4-one scaffold possesses distinct sites susceptible to chemical attack. The core structure contains two primary reactive centers with partial positive charges, C2 and C4, rendering them highly susceptible to nucleophilic attack. nih.gov This inherent reactivity allows for a wide range of chemical transformations, making benzoxazinones valuable intermediates in the synthesis of other heterocyclic systems. uomosul.edu.iqresearchgate.net

Reactivity at the C2 Position of the Heterocyclic Ring

The carbon atom at the C2 position is a key electrophilic center in the 2-Pyridin-4-yl-3,1-benzoxazin-4-one molecule. Situated between a nitrogen and an oxygen atom within the heterocyclic ring, this position is activated towards nucleophilic attack. The reaction of various nucleophiles at C2 often initiates a cascade of reactions, typically beginning with the opening of the oxazinone ring. nih.gov

Reactivity at the Aromatic Ring Positions (C5, C6, C7, C8)

The fused benzene (B151609) ring of the benzoxazinone moiety is susceptible to electrophilic aromatic substitution (SEAr), a foundational reaction class in organic chemistry. wikipedia.orgmakingmolecules.commasterorganicchemistry.com The rate and regioselectivity of these substitutions are dictated by the electronic effects of the substituents already present on the ring. The benzoxazinone system contains both an activating group (the ring nitrogen, an amide) and a deactivating group (the carbonyl group).

The amide nitrogen directs incoming electrophiles to the ortho and para positions (C5 and C7), while the carbonyl group directs to the meta position (C6 and C8). The interplay of these directing effects governs the substitution pattern. Research on related benzoxazinone systems has shown that functionalization at these aromatic positions is a viable strategy for modifying the molecule's properties. For example, halogenation reactions have been successfully carried out, yielding derivatives with altered biological activities. nih.gov The introduction of electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the system. nih.gov

Chemical Transformations Involving the Pyridin-4-yl Substituent

The pyridin-4-yl substituent at the C2 position introduces additional reactive sites to the molecule. Pyridine (B92270) is a basic heterocycle due to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic π-system. wikipedia.org This nitrogen can readily react with electrophiles such as protons or alkylating agents to form pyridinium (B92312) salts. wikipedia.orgiust.ac.ir

Furthermore, the pyridine ring is electron-deficient because of the electronegative nitrogen atom. This makes the ring generally less reactive towards electrophilic substitution compared to benzene but more susceptible to nucleophilic attack, particularly at the C2 and C6 positions relative to the ring nitrogen. wikipedia.orgnih.gov Therefore, the pyridin-4-yl group on the benzoxazinone core offers potential for further derivatization through N-alkylation or nucleophilic aromatic substitution on the pyridine ring itself, expanding the synthetic possibilities.

Ring Opening and Reclosure Dynamics of the 3,1-Benzoxazin-4-one System

A hallmark of the reactivity of 2-substituted-3,1-benzoxazin-4-ones is their propensity to undergo nucleophilic-addition-ring-opening-ring-closure (ANRORC) reactions. nih.gov The reaction is typically initiated by the attack of a nucleophile at the electrophilic C2 or C4 position, leading to the cleavage of the heterocyclic ring. researchgate.netmdpi.comnih.gov The resulting open-chain intermediate can then undergo intramolecular cyclization to form a new, often more stable, heterocyclic system.

The most common transformation is the conversion of 3,1-benzoxazin-4-ones into 4(3H)-quinazolinones. nih.govijprajournal.com This occurs upon reaction with primary amines or ammonia (B1221849) sources like ammonium (B1175870) acetate. The amine attacks the C4 carbonyl, leading to ring opening and formation of an N-acyl anthranilamide intermediate, which subsequently cyclizes to the quinazolinone. nih.gov This reaction pathway is a widely used and efficient method for synthesizing substituted quinazolinones, which are themselves a class of compounds with significant pharmacological importance. organic-chemistry.orgscilit.com

Table 1: Transformation of Benzoxazinones into Other Heterocycles

| Nucleophile | Intermediate | Final Product | Reference(s) |

| Primary Amines (R-NH₂) | N-acyl anthranilamide | 2,3-disubstituted-4(3H)-quinazolinone | nih.gov |

| Hydrazine (B178648) Hydrate (N₂H₄·H₂O) | N-acyl hydrazide | 3-amino-2-substituted-4(3H)-quinazolinone | ijprajournal.com |

| Ammonium Acetate | N-acyl anthranilamide | 2-substituted-4(3H)-quinazolinone | nih.gov |

Investigating Substitution Reactions and Derivative Synthesis from this compound

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a wide range of derivatives. Synthetic strategies can target the benzoxazinone core or the pyridin-4-yl substituent.

The most prevalent derivatization involves the reaction with nitrogen nucleophiles to generate quinazolinone analogs, as detailed in the previous section. nih.govijprajournal.com For instance, reacting the parent compound with various primary amines or hydrazines allows for the systematic introduction of different substituents at the N3 position of the resulting quinazolinone ring, enabling the exploration of structure-activity relationships. nih.gov

Additionally, electrophilic substitution on the fused aromatic ring provides another avenue for creating derivatives. Reactions such as nitration or halogenation can introduce functional groups at the C5-C8 positions, which can then be used for further chemical modifications. nih.gov The synthesis of the parent benzoxazinone itself is typically achieved by reacting anthranilic acid with an appropriate acyl chloride, in this case, isonicotinoyl chloride, often in the presence of a base like pyridine or a dehydrating agent like acetic anhydride (B1165640). uomosul.edu.iqmdpi.comsmolecule.comrsc.org

Table 2: Examples of Derivative Synthesis Reactions

| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference(s) |

| Anthranilic Acid | Isonicotinoyl Chloride, Pyridine | Acylation/Cyclization | This compound | uomosul.edu.iq |

| 2-Substituted-3,1-benzoxazin-4-one | Hydrazine Hydrate | Ring Transformation | 3-Amino-2-substituted-quinazolin-4-one | ijprajournal.com |

| 2-Substituted-3,1-benzoxazin-4-one | Primary Amine (e.g., Aniline) | Ring Transformation | 2,3-Disubstituted-quinazolin-4-one | nih.gov |

| 5-Nitroanthranilic Acid | Chloro-acyl chloride, Acetic Anhydride | Acylation/Cyclization | 6-Nitro-2-substituted-benzoxazin-4-one | nih.gov |

Kinetic and Thermodynamic Studies of this compound Reactions

The reactions of this compound can be influenced by kinetic and thermodynamic factors, which determine the final product distribution when multiple reaction pathways are possible. wikipedia.orgjackwestin.com A simple definition is that the kinetic product is the one that forms fastest, while the thermodynamic product is the most stable. libretexts.orgyoutube.com

In the context of benzoxazinone chemistry, competition can arise between different nucleophilic attack sites (e.g., C2 vs. C4) or between different potential cyclization pathways of a ring-opened intermediate. Reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor one product over another. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed via the lowest activation energy transition state will predominate. libretexts.org This might correspond to the attack at the most sterically accessible or electronically favorable site, even if the resulting product is not the most stable.

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. wikipedia.org Under these conditions, the most stable product will be the major component of the mixture, as even the kinetically favored product has enough energy to revert to the intermediate and proceed down the path to the more stable thermodynamic product. libretexts.org

While specific kinetic and thermodynamic parameters for the reactions of this compound are not extensively documented in the literature, kinetic studies have been performed on related benzoxazinones in the context of enzyme inhibition. researchgate.net Such studies provide insight into the reactivity and interaction of the benzoxazinone scaffold. The principles of kinetic and thermodynamic control remain a crucial theoretical framework for predicting and rationalizing the outcomes of its chemical transformations.

Computational and Theoretical Chemical Investigations of 2 Pyridin 4 Yl 3,1 Benzoxazin 4 One

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, particularly Density Functional Theory (DFT), are used to determine a molecule's stable geometric structure and to analyze its electronic characteristics.

Detailed quantum chemical studies on analogs like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have been performed using DFT with basis sets such as B3LYP/6-311++G(d,p). researchgate.net Such analyses provide a theoretical blueprint for the characterization of 2-Pyridin-4-yl-3,1-benzoxazin-4-one. The calculations typically yield optimized geometric parameters (bond lengths and angles), vibrational frequencies for comparison with experimental IR and Raman spectra, and key electronic properties. researchgate.netresearchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Benzoxazinone (B8607429) Analog (Note: Data based on the analogous compound 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one to demonstrate typical computational outputs.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -3.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 3.7 eV | Chemical reactivity and stability |

| Dipole Moment | 5.5 Debye | Molecular polarity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its interaction with biological targets. Conformational analysis aims to identify the low-energy, stable conformations a molecule can adopt. For the related 2-pyridin-3-yl-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives, extensive conformational searches have been performed using various software packages like OMEGA, HYPERCHEM, and MOPAC. nih.govresearchgate.net These tools employ force fields (e.g., MMFF94s) to generate a multitude of possible conformers and rank them by energy. researchgate.net

Following the identification of stable conformers, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time. MD simulations model the movements of atoms and molecules, providing insights into the stability of the compound and its interactions within a specific environment, such as in solution or within the binding site of a protein. acs.org Parameters often analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the molecule or a protein-ligand complex over the simulation time.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.

Radius of Gyration (Rg): Indicates the compactness of the molecule or complex during the simulation.

These analyses are crucial for understanding how this compound and its derivatives would behave in a biological system, particularly how they might adapt their shape to fit into a receptor's active site. nih.govresearchgate.net

In Silico Modeling of Molecular Interactions with Biological Macromolecules

Molecular docking is a primary in silico technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is central to drug discovery for predicting binding affinity and orientation.

Studies on the closely related 2-pyridin-3-yl-benzo[d] nih.govresearchgate.netoxazin-4-one have successfully used docking programs like FRED and GLIDE to model interactions with human neutrophil elastase, a serine protease implicated in inflammatory diseases. nih.govresearchgate.net Similarly, quinazolin-4-one derivatives, which can be synthesized from benzoxazinone precursors, have been docked against targets like the activin receptor (ALK2) kinase, which is involved in cancer. ijlpr.com These studies build a binding model that identifies key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and amino acid residues in the protein's active site. ubaya.ac.id

For this compound, the nitrogen atom in the pyridine (B92270) ring could act as a hydrogen bond acceptor, a key interaction that often drives binding to kinase enzymes and other targets. Docking studies would be essential to identify its most likely biological targets and to understand the structural basis for its activity.

Table 2: Potential Biological Targets for Pyridinyl-Benzoxazinone Scaffolds Based on Analog Studies

| Potential Target | Target Class | Rationale from Analog Studies |

|---|---|---|

| Human Neutrophil Elastase | Serine Protease | Docking studies performed on 2-pyridin-3-yl isomers. nih.govresearchgate.net |

| α-Chymotrypsin | Serine Protease | Inhibitory activity demonstrated by 2-aryl-benzoxazinones. researchgate.net |

| ACVR1 (ALK2) Kinase | Protein Kinase | Docking of quinazolin-4-one derivatives made from a 2-(pyridin-4-yl)-benzoxazinone precursor. ijlpr.com |

| Cathepsin G | Serine Protease | Inhibition shown by 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one. nih.gov |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is also used to explore the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed, providing a deeper understanding of reaction feasibility and kinetics.

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-established. mdpi.com A common and historically significant method involves the reaction of anthranilic acid with an appropriate acid chloride—in this case, isonicotinoyl chloride (pyridine-4-carbonyl chloride)—in the presence of a base like pyridine. mdpi.comuomosul.edu.iq

The generally accepted mechanism proceeds in two main stages: ubaya.ac.iduomosul.edu.iq

N-Acylation: The amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of isonicotinoyl chloride. This results in the formation of an N-acylated anthranilic acid intermediate.

Cyclization/Dehydration: The carboxylic acid group of the intermediate, often facilitated by a dehydrating agent like acetic anhydride (B1165640) or by forming a mixed anhydride, then performs an intramolecular nucleophilic attack on the amide carbonyl. Subsequent elimination of a water molecule yields the final six-membered benzoxazinone ring. researchgate.netmdpi.com

Theoretical studies can model this process, calculating the energy barriers for each step and confirming the stability of the intermediates. Such studies can also be used to compare different synthetic routes, for instance, those using alternative cyclizing agents like cyanuric chloride, to predict which pathway is most efficient under given conditions. researchgate.net

Predictive Modeling for the Design of Novel this compound Derivatives

A major application of computational chemistry is the rational design of new molecules with improved properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful.

These methods build a statistical model that correlates the biological activity of a series of compounds with their 3D properties (steric and electrostatic fields). nih.gov For related heterocyclic cores, 3D-QSAR models have been successfully developed to guide the design of new inhibitors. nih.gov

For this compound, a predictive QSAR model could be built by:

Synthesizing a library of derivatives with various substituents on the benzoxazinone and pyridine rings.

Measuring the biological activity of these compounds against a specific target.

Generating a 3D-QSAR model that identifies which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, or hydrogen-bonding modifications.

The resulting model would produce contour maps indicating where, for example, bulky groups might increase activity or where electronegative groups are favored. This information provides a direct, visual guide for medicinal chemists to design the next generation of derivatives with potentially enhanced potency and selectivity. nih.gov

Advanced Research Applications and Future Trajectories for 2 Pyridin 4 Yl 3,1 Benzoxazin 4 One

Role of 2-Pyridin-4-yl-3,1-benzoxazin-4-one as a Key Intermediate in Complex Chemical Synthesis

The this compound molecule serves as a valuable and reactive starting material in the synthesis of more complex heterocyclic systems. The benzoxazinone (B8607429) ring possesses two electrophilic centers at the C2 and C4 positions, making it susceptible to nucleophilic attack. This reactivity is frequently exploited to induce ring-opening and subsequent ring-transformation reactions, leading to the formation of other important scaffolds, most notably quinazolinones.

Research has demonstrated that 2-(pyridin-4-yl)-4H-benzo[d]oxazin-4-one can be effectively used as a key intermediate to prepare a series of novel 2-(pyridin-4-yl)quinazolin-4(3H)-ones. In these syntheses, the benzoxazinone is treated with various nitrogen-containing nucleophiles. For instance, reaction with ethyl 4-aminobenzoate (B8803810) followed by treatment with hydrazine (B178648) hydrate, or direct reaction with substituted thiosemicarbazides, leads to the corresponding quinazolinone derivatives. This transformation involves the nucleophilic attack at the C4 carbonyl carbon, cleavage of the heterocyclic C-O bond, and subsequent intramolecular cyclization to form the stable, six-membered dihydropyrimidinone ring of the quinazolinone system.

The general synthetic utility of 2-substituted-3,1-benzoxazin-4-ones as precursors is well-established. They serve as building blocks for quinazolinones, 4-hydroxy-quinolinones, and various amide derivatives through reactions with different nucleophiles like amines, hydrazine, and amino acids. The pyridinyl substituent at the 2-position of the title compound adds another layer of chemical functionality and potential for biological interaction to the resulting complex molecules.

Below is a table illustrating the role of this compound as a synthetic intermediate.

| Starting Intermediate | Reagent(s) | Resulting Complex Molecule | Reference |

| 2-(pyridin-4-yl)-4H-benzo[d]oxazin-4-one | 1. Ethyl 4-aminobenzoate 2. Hydrazine hydrate | 4-Amino-N'-(4-oxo-2-(pyridin-4-yl)quinazolin-3 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Pyridin-4-yl-3,1-benzoxazin-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclodehydration of anthranilic acid derivatives. For example, reacting N-acetyl anthranilic acid with acetic anhydride under reflux (30–60 minutes) forms the benzoxazinone core . Substitution at the 2-position (e.g., pyridinyl groups) may require coupling reactions using catalysts like AlCl₃ under Friedel-Crafts conditions . Key parameters include temperature control (80–120°C), stoichiometry of acylating agents, and purification via recrystallization or column chromatography. Yields >70% are achievable with optimized reaction times and exclusion of moisture .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic absorption bands for C=O (1720–1740 cm⁻¹) and C=N (1600–1640 cm⁻¹) to confirm the oxazinone ring .

- ¹H/¹³C NMR : Identify protons adjacent to the carbonyl group (δ 7.5–8.5 ppm for aromatic protons) and pyridinyl substituents (δ 8.0–8.8 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., 2-Pyridin-4-yl derivatives: ~265 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for analogous 2-phenyl derivatives .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine proteases (e.g., neutrophil elastase) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to measure IC₅₀ values .

- Antimicrobial Activity : Use agar diffusion assays (e.g., against E. coli or C. albicans) with MIC determination .

- Cellular Toxicity : Assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Hydrazine Hydrate Reactions : The pyridinyl group at position 2 sterically hinders nucleophilic attack, favoring hydrazide formation over quinazolinone derivatives. Monitor reaction progress via TLC and isolate intermediates under anhydrous conditions .

- Friedel-Crafts Acylation : Electron-withdrawing substituents (e.g., halogens) on the benzene ring increase electrophilicity, enabling acylation with aromatic hydrocarbons. Use AlCl₃ as a catalyst and characterize products via HPLC-MS .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Methodological Answer :

- Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways. Modify substituents (e.g., halogenation) to enhance metabolic resistance .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Use LC-MS/MS for quantification and correlate with efficacy in disease models (e.g., acute lung injury) .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assays) to confirm binding to intended targets (e.g., neutrophil elastase) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for benzoxazinone derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen, alkyl, or aryl groups at positions 2 and 6. Compare IC₅₀ values against enzyme targets .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with protease active sites. Validate with mutagenesis (e.g., Ser195Ala in elastase) .

- Free-Wilson Analysis : Statistically correlate substituent contributions to bioactivity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.